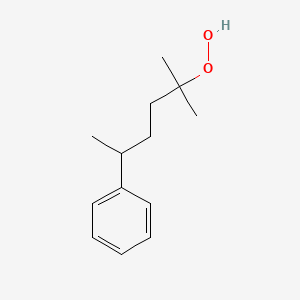
2-Methyl-5-phenylhexane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenylhexane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a hexane chain with methyl and phenyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylhexane-2-peroxol typically involves the reaction of 2-Methyl-5-phenylhexane with hydrogen peroxide under acidic conditions. The reaction proceeds via the formation of a hydroperoxide intermediate, which is then converted to the peroxol compound. Common reagents used in this synthesis include hydrogen peroxide and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactive nature of peroxides.
化学反応の分析
Types of Reactions
2-Methyl-5-phenylhexane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The peroxol group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hexane derivatives.
科学的研究の応用
2-Methyl-5-phenylhexane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 2-Methyl-5-phenylhexane-2-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound may target specific enzymes and proteins involved in redox regulation.
類似化合物との比較
Similar Compounds
2-Methyl-5-phenylhexane: Lacks the peroxol group, making it less reactive.
2-Methyl-5-phenylhexane-2-ol: Contains a hydroxyl group instead of a peroxol group.
2-Methyl-5-phenylhexane-2-one: Contains a carbonyl group instead of a peroxol group.
Uniqueness
2-Methyl-5-phenylhexane-2-peroxol is unique due to its peroxol group, which imparts distinct reactivity and potential applications in oxidative processes. Its ability to generate ROS makes it valuable in research related to oxidative stress and redox biology.
特性
| 79889-16-0 | |
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
(5-hydroperoxy-5-methylhexan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
InChIキー |
VYXABHQKDISBGF-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)(C)OO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


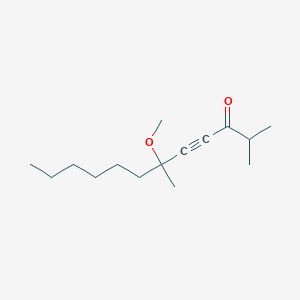

![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

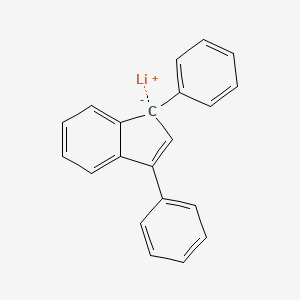
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)
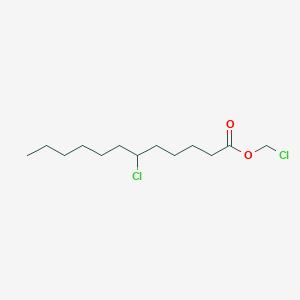

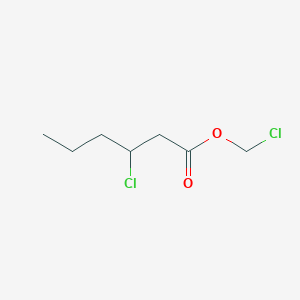


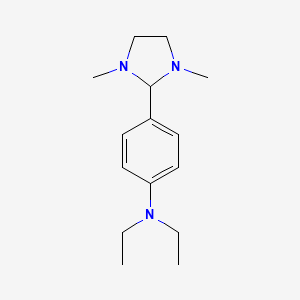
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
